5-Hydroxy-N1,N3-dimethylisophthalamide
Description
5-Hydroxy-N1,N3-dimethylisophthalamide is a substituted isophthalamide derivative characterized by a central isophthalic acid backbone modified with hydroxyl (-OH) and dimethylamide (-N(CH₃)₂) groups at specific positions.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(14)6-3-7(10(15)12-2)5-8(13)4-6/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
ARPUKZJUJUYEPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)O)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of 5-hydroxyisophthalic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-hydroxyisophthalic acid and dimethylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-N1,N3-dimethylisophthalamide.
Reduction: Formation of N1,N3-dimethylisophthalamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and dimethylamino groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
The structural and functional similarities of 5-Hydroxy-N1,N3-dimethylisophthalamide to other isophthalamide derivatives and benzamide analogs are critical for understanding its physicochemical and biological properties. Below is a detailed comparison based on available evidence:
Structural Analogues from Pharmacopeial and Chemical Databases
Table 1: Key Structural and Functional Comparisons
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index).
Key Observations:
However, dimethylamide groups reduce hydrophilicity relative to dihydroxypropyl derivatives . The hydrochloride salt (122731-74-2) exhibits higher solubility in polar solvents compared to the neutral target compound, though its stability under physiological conditions may differ .
Steric and Electronic Effects: Bulkier substituents (e.g., dihydroxypropyl in 76820-35-4) introduce steric hindrance, which could limit binding interactions in biological systems compared to the smaller methyl groups in the target compound .
Contrast with Halogenated Derivatives
The iodine atoms in such compounds significantly increase molecular weight and radiopacity, making them unsuitable for direct comparison with the non-halogenated target compound.
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